molecular formula C18H22N2S B4702007 N-benzyl-N'-(4-butylphenyl)thiourea

N-benzyl-N'-(4-butylphenyl)thiourea

Cat. No. B4702007
M. Wt: 298.4 g/mol
InChI Key: XCALERKPVSFNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N'-(4-butylphenyl)thiourea, also known as BBPT, is a chemical compound that belongs to the class of thioureas. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In

Mechanism of Action

The mechanism of action of N-benzyl-N'-(4-butylphenyl)thiourea is not fully understood. However, it has been suggested that N-benzyl-N'-(4-butylphenyl)thiourea exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. N-benzyl-N'-(4-butylphenyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. N-benzyl-N'-(4-butylphenyl)thiourea has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
N-benzyl-N'-(4-butylphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce inflammation in animal models. N-benzyl-N'-(4-butylphenyl)thiourea has also been found to exhibit antiviral activity against the hepatitis B virus. In addition, N-benzyl-N'-(4-butylphenyl)thiourea has been found to inhibit the corrosion of metals and to exhibit dyeing properties for textiles.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N'-(4-butylphenyl)thiourea in lab experiments is its relatively low cost and ease of synthesis. N-benzyl-N'-(4-butylphenyl)thiourea is also stable under a range of conditions, which makes it suitable for use in various experiments. However, one limitation of using N-benzyl-N'-(4-butylphenyl)thiourea in lab experiments is its potential toxicity. N-benzyl-N'-(4-butylphenyl)thiourea has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-N'-(4-butylphenyl)thiourea. One area of research is to further explore its potential applications in medicinal chemistry. N-benzyl-N'-(4-butylphenyl)thiourea has shown promising results as an antitumor and anti-inflammatory agent, and further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Another area of research is to explore its potential use as a corrosion inhibitor for metals and as a dye for textiles. Additionally, further studies are needed to fully understand the toxicity of N-benzyl-N'-(4-butylphenyl)thiourea and its potential effects on human health and the environment.

Scientific Research Applications

N-benzyl-N'-(4-butylphenyl)thiourea has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. N-benzyl-N'-(4-butylphenyl)thiourea has also been studied for its potential use as a corrosion inhibitor for metals and as a dye for textiles.

properties

IUPAC Name

1-benzyl-3-(4-butylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-2-3-7-15-10-12-17(13-11-15)20-18(21)19-14-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCALERKPVSFNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N'-(4-butylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-benzyl-N'-(4-butylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-benzyl-N'-(4-butylphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-benzyl-N'-(4-butylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-benzyl-N'-(4-butylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-benzyl-N'-(4-butylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.